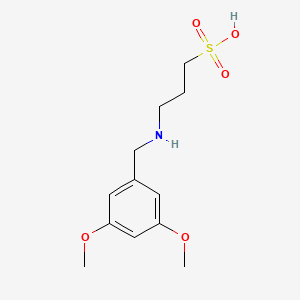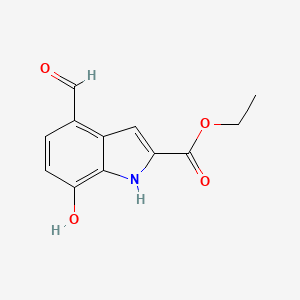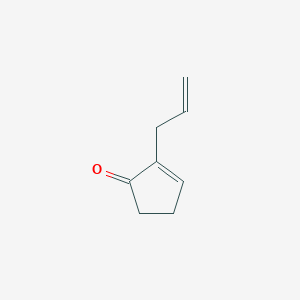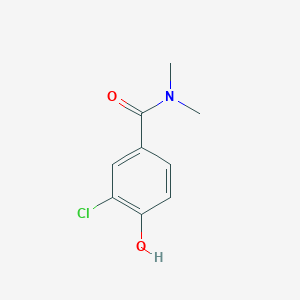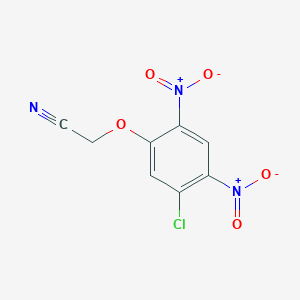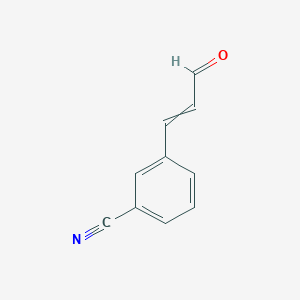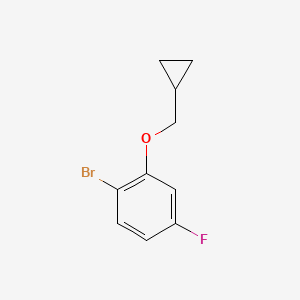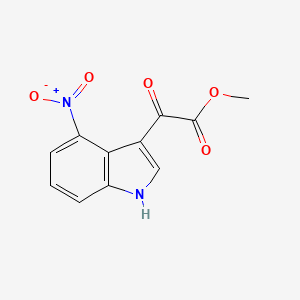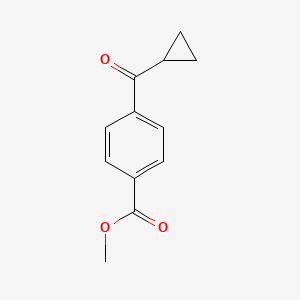
methyl 4-cyclopropanecarbonylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl 4-cyclopropanecarbonylbenzoate is an organic compound with the molecular formula C12H12O3 It is an ester derivative of benzoic acid, where the benzoate group is substituted with a cyclopropylcarbonyl group at the para position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
methyl 4-cyclopropanecarbonylbenzoate can be synthesized through the esterification of 4-(cyclopropylcarbonyl)benzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically involves refluxing the reactants to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the synthesis of methyl 4-(cyclopropylcarbonyl)benzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and catalyst concentration, can further improve the production scale.
Analyse Des Réactions Chimiques
Types of Reactions
methyl 4-cyclopropanecarbonylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of 4-(cyclopropylcarbonyl)benzoic acid.
Reduction: Formation of 4-(cyclopropylcarbonyl)benzyl alcohol.
Substitution: Formation of nitro, bromo, or other substituted derivatives of methyl 4-(cyclopropylcarbonyl)benzoate.
Applications De Recherche Scientifique
methyl 4-cyclopropanecarbonylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial formulations.
Mécanisme D'action
The mechanism of action of methyl 4-(cyclopropylcarbonyl)benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with biological targets. The cyclopropylcarbonyl group may also contribute to the compound’s overall activity by influencing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl benzoate: An ester of benzoic acid with a simpler structure, lacking the cyclopropylcarbonyl group.
Ethyl benzoate: Similar to methyl benzoate but with an ethyl group instead of a methyl group.
Propyl benzoate: Another ester derivative with a propyl group.
Uniqueness
methyl 4-cyclopropanecarbonylbenzoate is unique due to the presence of the cyclopropylcarbonyl group, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C12H12O3 |
|---|---|
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
methyl 4-(cyclopropanecarbonyl)benzoate |
InChI |
InChI=1S/C12H12O3/c1-15-12(14)10-6-4-9(5-7-10)11(13)8-2-3-8/h4-8H,2-3H2,1H3 |
Clé InChI |
QUSDSASRVONPMS-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)C(=O)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


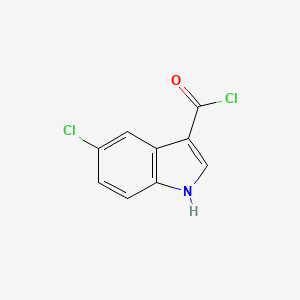

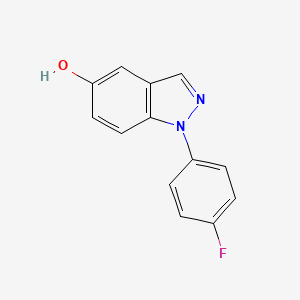
![Ethyl 4-[(1H-benzimidazol-2-yl)sulfanyl]butanoate](/img/structure/B8653890.png)
